6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-6-7-16-17(12-15)28-19(20-16)22-10-8-21(9-11-22)18(24)13-2-4-14(5-3-13)23(25)26/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDKWJOMJHWJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the piperazine moiety. The final step involves the attachment of the nitrophenyl group to the methanone backbone. Common reagents used in these reactions include methoxybenzothiazole, piperazine, and nitrobenzoyl chloride, with catalysts such as aluminum chloride or other Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of (4-(6-Hydroxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone.
Reduction: Formation of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-aminophenyl)methanone.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Antibacterial Properties
Research indicates that benzothiazole derivatives, including 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, exhibit antibacterial properties by inhibiting essential bacterial enzymes such as dihydroorotase and DNA gyrase. These enzymes are crucial for bacterial growth and replication, making them effective targets for antibacterial drugs.
Anticancer Activity
This compound has shown promising anticancer activity by targeting specific pathways involved in tumor growth and proliferation. Studies suggest that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The unique structure of this compound allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
Case Study 1: Efficacy Against Prostate Cancer
A study evaluated the efficacy of similar benzothiazole derivatives in treating prostate cancer. Results indicated a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg. The ability to circumvent P-glycoprotein-mediated drug resistance was highlighted as a significant advantage.
Case Study 2: Melanoma Treatment
Another study focused on melanoma treatment using related compounds. These derivatives demonstrated substantial cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents.
Mechanism of Action
The mechanism of action of 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Hydroxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
- (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-aminophenyl)methanone
- Bis(4-chlorophenyl)methanone
Uniqueness
6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of both a benzo[d]thiazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Biological Activity
6-Methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The structure of 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can be represented as follows:
This compound features a benzothiazole core substituted with a methoxy group and a piperazine moiety, which contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent antiproliferative activity. For example, the IC50 against MCF-7 was reported at approximately 15.63 µM, comparable to standard chemotherapeutics like Tamoxifen .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| A549 | 12.78 | Doxorubicin |
| HeLa | 18.45 | Cisplatin |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Comparative Control : Ciprofloxacin was used as a control with an MIC of 2 µg/mL.
| Bacterial Strain | MIC Value (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 12.5 | 2 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly in cancer cells.
- Induction of Apoptosis : Flow cytometry assays indicated that treatment with this compound leads to increased apoptosis in treated cells.
- Antibacterial Mechanism : The exact mechanism by which this compound exerts its antibacterial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .
- Antimicrobial Efficacy : Another study assessed the antimicrobial effects against clinical isolates of Staphylococcus aureus and found that the compound exhibited significant bactericidal activity, suggesting its potential as an alternative treatment for resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic routes are optimized for synthesizing 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions (solvent, catalyst) influence yield?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, describes analogous benzothiazole derivatives synthesized using polar aprotic solvents (e.g., DMF) with catalytic Cu(I) or Pd-based catalysts under reflux. Yield optimization requires monitoring reaction time (typically 8–12 hours) and temperature (80–100°C). Characterization via TLC and HPLC ensures purity .
Q. How are structural and purity validations performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Analyze methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and benzothiazole/piperazine ring protons (δ 6.5–8.5 ppm). highlights precise integration of aromatic protons to confirm substitution patterns .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within ±2 ppm error) as in .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : suggests enzyme inhibition assays (e.g., AST/ALT) using human serum models. For benzothiazole derivatives, IC₅₀ values are determined via spectrophotometric methods at λ = 340 nm, with positive controls (e.g., allopurinol for xanthine oxidase). Dose-response curves (1–100 µM) identify bioactive concentrations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) using crystal structures from the PDB (e.g., EGFR kinase: 1M17). shows benzothiazole derivatives docked into active sites with binding energies ≤−8.0 kcal/mol. MD simulations (100 ns) assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for nitrobenzoyl-piperazine-benzothiazole hybrids?
- Methodological Answer : Systematic SAR studies require synthesizing analogs with substituent variations (e.g., replacing nitro with methoxy or halogens). and highlight the role of piperazine linkers in modulating solubility and target affinity. Compare logP (via shake-flask method) and IC₅₀ trends to identify pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
